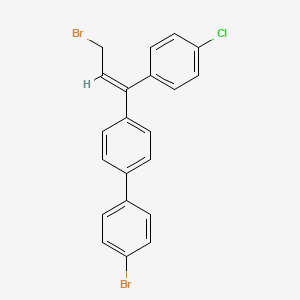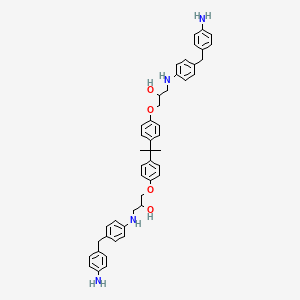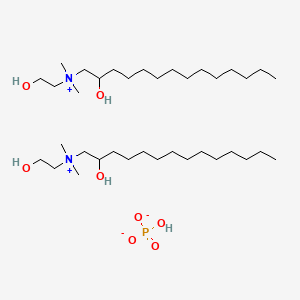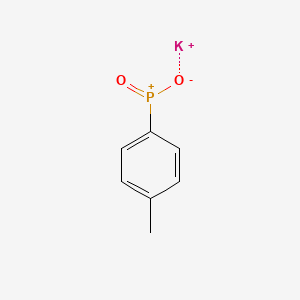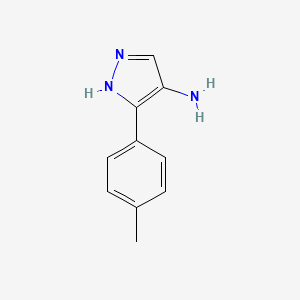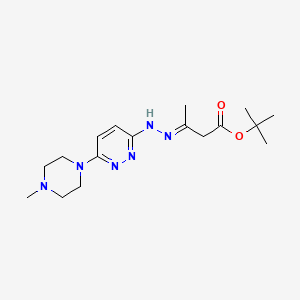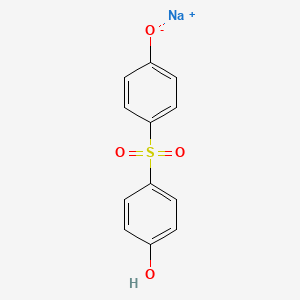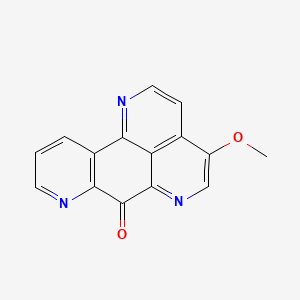
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-: is a synthetic organic compound belonging to the class of pyridoacridine alkaloids. These compounds are known for their complex structures and significant biological activities. The compound is characterized by its fused ring system, which includes a pyridine ring and a phenanthroline moiety, with a methoxy group attached at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- typically involves a series of Diels-Alder reactions. These reactions are carried out using quinoline-5,8-diones and N,N-aldehyde-dimethylhydrazones as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- has shown significant cytotoxic activity against various human cancer cell lines . This makes it a potential candidate for the development of new anticancer drugs.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The exact mechanism of action of 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- is not fully understood. it is believed to interact with DNA and other cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with specific signaling pathways involved in cell growth and survival.
相似化合物的比较
Meridine: Another pyridoacridine alkaloid with similar biological activities.
Ascididemin: A marine-derived compound with a structure closely related to 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy-.
Uniqueness: What sets 7H-Pyrido(4,3,2-de)(1,7)phenanthrolin-7-one, 4-methoxy- apart is its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a unique candidate for further research and development in various fields.
属性
CAS 编号 |
327184-15-6 |
|---|---|
分子式 |
C15H9N3O2 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
12-methoxy-6,10,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C15H9N3O2/c1-20-10-7-18-14-11-8(10)4-6-17-12(11)9-3-2-5-16-13(9)15(14)19/h2-7H,1H3 |
InChI 键 |
ULSFNUQXUHMWNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C3=C1C=CN=C3C4=C(C2=O)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




